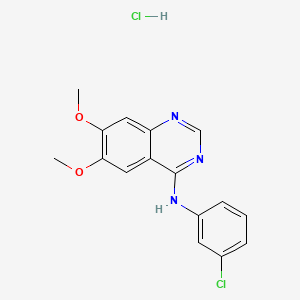

N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate d'AG 1478 implique la réaction de la 3-chloroaniline avec la 6,7-diméthoxy-4-quinazolinone dans des conditions spécifiques. La réaction nécessite généralement un solvant tel que le diméthylsulfoxyde et un catalyseur pour faciliter le processus. Le produit est ensuite purifié par cristallisation ou chromatographie pour obtenir la forme de sel chlorhydrate .

Méthodes de production industrielle

La production industrielle du chlorhydrate d'AG 1478 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Des techniques de pointe telles que la chromatographie liquide haute performance sont utilisées pour garantir que le produit final répond à des normes de qualité strictes .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate d'AG 1478 subit principalement des réactions de substitution en raison de la présence des groupes chloro et méthoxy sur le cycle aromatique. Ces réactions peuvent être facilitées par divers réactifs dans des conditions contrôlées .

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants comprennent l'hydroxyde de sodium et le carbonate de potassium. Les réactions sont généralement effectuées dans des solvants polaires tels que le diméthylsulfoxyde ou l'éthanol.

Oxydation et réduction : Bien que moins courantes, le chlorhydrate d'AG 1478 peut subir des réactions d'oxydation et de réduction dans des conditions spécifiques.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire des dérivés avec différents groupes fonctionnels remplaçant les groupes chloro ou méthoxy .

Applications de la recherche scientifique

Le chlorhydrate d'AG 1478 a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition de la tyrosine kinase du récepteur du facteur de croissance épidermique.

Biologie : Employé dans des études de culture cellulaire pour étudier les effets de l'inhibition du récepteur du facteur de croissance épidermique sur la prolifération cellulaire et l'apoptose.

Médecine : Investigué pour ses effets thérapeutiques potentiels dans le traitement des cancers, en particulier le cancer du poumon non à petites cellules.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la tyrosine kinase du récepteur du facteur de croissance épidermique

Mécanisme d'action

Le chlorhydrate d'AG 1478 exerce ses effets en inhibant sélectivement la tyrosine kinase du récepteur du facteur de croissance épidermique. Il se lie au site de liaison de l'adénosine triphosphate du récepteur, empêchant son activation et les voies de signalisation subséquentes. Cette inhibition entraîne une réduction de la prolifération cellulaire et une augmentation de l'apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

AG 1478 hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the inhibition of epidermal growth factor receptor kinase.

Biology: Employed in cell culture studies to investigate the effects of epidermal growth factor receptor inhibition on cell proliferation and apoptosis.

Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly non-small cell lung cancer.

Industry: Utilized in the development of new drugs targeting epidermal growth factor receptor kinase

Mécanisme D'action

AG 1478 hydrochloride exerts its effects by selectively inhibiting the epidermal growth factor receptor kinase. It binds to the adenosine triphosphate binding site of the receptor, preventing its activation and subsequent signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Tyrphostine AG 1296 : Un autre inhibiteur de la tyrosine kinase du récepteur du facteur de croissance épidermique, mais avec une sélectivité et une puissance différentes.

Gefitinib : Un inhibiteur bien connu du récepteur du facteur de croissance épidermique utilisé en clinique pour traiter le cancer du poumon non à petites cellules.

Unicité

Le chlorhydrate d'AG 1478 est unique en raison de sa forte sélectivité et de sa puissance pour la tyrosine kinase du récepteur du facteur de croissance épidermique. Il a une valeur de CI50 de 3 nanomolaires pour le récepteur du facteur de croissance épidermique, ce qui en fait l'un des inhibiteurs les plus puissants disponibles. Cette forte sélectivité réduit les effets hors cible, ce qui en fait un outil précieux dans la recherche scientifique .

Activité Biologique

N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride is a synthetic compound belonging to the quinazoline class, notable for its biological activity primarily as an epidermal growth factor receptor (EGFR) antagonist . This article discusses its biological activities, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

- Molecular Formula : C16H14ClN3O2

- Molecular Weight : Approximately 333.74 g/mol

- Structural Features : The compound features a quinazoline core with a 3-chlorophenyl group and two methoxy groups at the 6 and 7 positions, contributing to its unique biological properties.

This compound exhibits significant biological activities through various mechanisms:

- EGFR Antagonism : It acts as an antagonist to the epidermal growth factor receptor, inhibiting its signaling pathways that are crucial in cancer cell proliferation and survival.

- Inhibition of Cytochrome P450 Enzymes : Research indicates that this compound may inhibit cytochrome P450 enzymes, which are essential for drug metabolism and biotransformation.

- Protein Kinase Inhibition : Preliminary studies suggest it may also act as a protein kinase inhibitor, affecting various cellular signaling pathways.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| EGFR Antagonism | Inhibits EGFR signaling pathways involved in tumor growth and metastasis. |

| Cytochrome P450 Inhibition | Potentially alters drug metabolism through inhibition of CYP enzymes. |

| Protein Kinase Inhibition | May modulate cellular signaling by inhibiting specific protein kinases. |

Case Study 1: EGFR Inhibition in Cancer Models

A study demonstrated that this compound effectively inhibited EGFR activity in various cancer cell lines. The compound's ability to reduce cell proliferation was confirmed through assays measuring cell viability and apoptosis induction in vitro .

Case Study 2: Pharmacokinetics and Metabolism

Research on the pharmacokinetics of this compound revealed that its interaction with cytochrome P450 enzymes could lead to altered metabolism of co-administered drugs. This interaction highlights the importance of understanding drug-drug interactions when considering therapeutic applications.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine | Similar quinazoline core | Different phenyl substitution affecting biological activity |

| N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | Fluorine substitution | Altered lipophilicity impacting pharmacokinetics |

| AG1478 (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) | Chloro and fluoro substitutions | Enhanced potency as an EGFR inhibitor |

Propriétés

IUPAC Name |

N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2.ClH/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11;/h3-9H,1-2H3,(H,18,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJDYIUSDDVWKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Cl)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

170449-18-0 (Parent), 170449-18-0 (mono-hydrochloride), 153436-53-4 (Parent) | |

| Record name | Tyrphostin AG 1478 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170449180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4057891 | |

| Record name | Tyrphostin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170449-18-0, 153436-53-4 | |

| Record name | 6,7-Dimethoxy-4-[N-(3-chlorophenyl)amino]quinazoline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170449-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrphostin AG 1478 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170449180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AG-1478 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP952C4RUW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.